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Compound of Interest

Compound Name: ERAPI1-IN-2

Cat. No.: B527348

The development of potent and selective ERAP1 inhibitors has led to the exploration of several
chemical scaffolds. Below, we summarize the SAR for two prominent classes: urea-based
competitive inhibitors and phosphinic pseudopeptide inhibitors.

Urea-Based Competitive Inhibitors

A notable class of competitive ERAPL1 inhibitors features a 1,3-disubstituted urea core. The
compound 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea, referred to as
compound 2 in several studies, serves as a key example.[2] SAR studies on this scaffold have
revealed critical insights into the molecular determinants of ERAP1 inhibition.

Table 1: Structure-Activity Relationship of Urea-Based ERAPL1 Inhibitors (Analogs of
Compound 2)
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Compound
ID

R1
(Aromatic
Ring)

R2
(Cyclohexyl
Moiety)

R3
(Piperazine
Moiety)

ERAP1 IC50
(uM)

Notes

Compound 2

p-tolyl

Cyclohexyl

N-
acetylpiperazi
ne

5.7[2]

Parent

compound.

Analog 1

4-
chlorophenyl

Cyclohexyl

N-
acetylpiperazi

ne

<5.7

Substitution
on the
aromatic ring
is well-
tolerated and
canlead to a
slight
improvement

in potency.[2]

Analog 2

p-tolyl

Modified

N-
acetylpiperazi

ne

>57

Modification
of the
cyclohexyl
moiety
generally
results in a
loss of
potency of
one log or

more.[2]

Analog 3

p-tolyl

Cyclohexyl

Modified

>57

Modification
of the N-
acetylpiperazi
ne moiety
generally
results in a
loss of
potency of
one log or

more.[2]
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Note: The IC50 values are indicative and sourced from literature.[2] Direct comparison between
different studies should be made with caution.

The SAR data for this series suggest that the cyclohexyl and N-acetylpiperazine moieties are
crucial for potent inhibition, while the aromatic ring can tolerate substitutions, offering a handle
for optimizing physicochemical properties.[2] Molecular docking studies suggest that the
cyclohexyl group occupies a hydrophobic pocket, and the N-acetylpiperazine moiety may
interact with the catalytic zinc ion.[2]

Phosphinic Pseudopeptide Inhibitors

Phosphinic pseudopeptides are transition-state analog inhibitors that have demonstrated high
potency against ERAP1 and other M1 aminopeptidases.[5] These inhibitors mimic the
tetrahedral transition state of peptide bond hydrolysis.

Table 2: Structure-Activity Relationship of Phosphinic Pseudopeptide ERAP1 Inhibitors
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Compoun
dID

P1' Side
Chain

P2' Side
Chain

ERAP1
IC50 (nM)

ERAP2
IC50 (nM)

IRAP IC50 Selectivit

(nM)

y Notes

DG046

Propargyl

L-Phe

43[5]

37[5]

2[5]

Potent
inhibitor of
all three

enzymes.

[5]

Analog 4

p-
isoxazolyl

phenol

L-Phe

33[5]

56[5]

4[5]

The most
potent
ERAP1
inhibitor in
this series,
but with
poor
selectivity
over
ERAP2
and IRAP.

[5]

Analog 5

m_
isoxazolyl

phenol

L-Phe

Shifting the
hydroxyl
position
had no
significant
effect on

selectivity.

[5]

Analog 6

Chlorobenz

ene

L-Phe

345[5]

34[5]

Replacing
phenol with
chlorobenz
ene
improved
selectivity
over
ERAP2 but
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not IRAP.
[5]

Demonstra
tes
selectivity
for ERAP2
over
ERAPL.[5]

DGO11A L-Leu L-Ser >1000 - -

Note: IC50 values are sourced from the literature.[5] The P1' and P2' positions refer to the
residues C-terminal to the scissile bond analog.

The SAR of phosphinic pseudopeptides highlights the importance of the P1" and P2' side
chains in determining both potency and selectivity. Aromatic residues in the P2' position, such
as phenylalanine, are generally favored for ERAPL1 inhibition.[5] The S1' pocket of ERAP1 can
accommodate various substituents, but achieving selectivity over the closely related ERAP2
and IRAP remains a challenge.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization
of ERAPL inhibitors.

ERAP1 Enzymatic Assay (L-AMC Hydrolysis)

This assay measures the enzymatic activity of ERAP1 through the hydrolysis of a fluorogenic
substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).

Materials:

Recombinant human ERAP1 enzyme

L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate (stock solution in DMSO)

Assay buffer: 50 mM Tris-HCI, pH 8.0, 0.1 M NaCl[6]

Test compounds (in DMSO)
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o 384-well black microplates
e Fluorescence plate reader
Procedure:

o Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in
assay buffer to the desired final concentrations. The final DMSO concentration in the assay
should be kept constant (e.g., <1%).

e Add a solution of ERAP1 enzyme (e.g., 1.5 pg/mL final concentration) to each well of the
microplate.[6]

e Add the diluted test compounds or DMSO (for control wells) to the wells containing the
enzyme.

 Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to
allow for inhibitor binding.

« Initiate the enzymatic reaction by adding the L-AMC substrate to all wells. A typical final
concentration is 100 uM.[6]

e Immediately begin monitoring the increase in fluorescence using a plate reader with an
excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]

» Record fluorescence readings at regular intervals (e.g., every minute) for a specified duration
(e.g., 5-10 minutes).[6]

o Calculate the rate of reaction (initial velocity) for each well by determining the slope of the
linear portion of the fluorescence versus time curve.

o Determine the percent inhibition for each compound concentration relative to the DMSO
control.

» Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Cellular Antigen Presentation Assay

This assay assesses the ability of an inhibitor to modulate the presentation of a specific

antigenic peptide on the surface of cells.

Materials:

A suitable cell line (e.g., HelLa cells) expressing a specific MHC class | allele (e.g., HLA-
B27).[7]

A T-cell clone or a specific antibody that recognizes the peptide-MHC complex of interest.
The antigenic peptide precursor.

Test compounds.

Cell culture medium and supplements.

Flow cytometer.

Procedure:

Seed the cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound or DMSO (vehicle control)
for a specified period (e.g., 2-4 hours).

Add the antigenic peptide precursor to the culture medium.

Incubate the cells for a sufficient time to allow for peptide processing and presentation (e.g.,
18-24 hours).

Wash the cells to remove excess peptide.
Stain the cells with a fluorescently labeled antibody or incubate with the specific T-cell clone.

If using an antibody, wash the cells and analyze them by flow cytometry to quantify the
surface expression of the specific peptide-MHC complex.
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« If using a T-cell clone, measure T-cell activation through a suitable readout (e.g., cytokine
production measured by ELISA).

o Calculate the effect of the inhibitor on antigen presentation relative to the control and
determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts related to ERAP1 function and inhibitor

development.

Endoplasmic Reticulum

Click to download full resolution via product page

Caption: Antigen processing and presentation pathway involving ERAPL1.
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Caption: General workflow for ERAP1 inhibitor screening and characterization.
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Caption: Logical SAR for 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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